molecular formula C16H12FN3O2 B2700757 N-(3-fluorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 899740-94-4

N-(3-fluorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2700757
CAS No.: 899740-94-4
M. Wt: 297.289
InChI Key: RWEKXLPAAKISSW-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a naphthyridine core, which is a bicyclic structure containing nitrogen atoms, and a fluorophenyl group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves a multi-step process:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a condensation reaction between 2-aminonicotinic acid and an appropriate aldehyde under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction. This involves reacting 3-fluoroaniline with the naphthyridine intermediate in the presence of a suitable base.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through an amide coupling reaction, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. Optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the naphthyridine core, forming a carboxylic acid derivative.

    Reduction: Reduction reactions can target the carbonyl group, converting it into a hydroxyl group, resulting in the formation of an alcohol derivative.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-(3-fluorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including proteins and nucleic acids.

    Chemical Biology: It serves as a probe to study the mechanisms of enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
  • N-(3-chlorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
  • N-(3-bromophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Uniqueness

N-(3-fluorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is unique due to the presence of the fluorine atom in the phenyl ring, which significantly influences its electronic properties and biological activity. The fluorine atom enhances the compound’s stability and lipophilicity, making it more effective in penetrating biological membranes and interacting with molecular targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

N-(3-fluorophenyl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O2/c1-20-14-10(4-3-7-18-14)8-13(16(20)22)15(21)19-12-6-2-5-11(17)9-12/h2-9H,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWEKXLPAAKISSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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